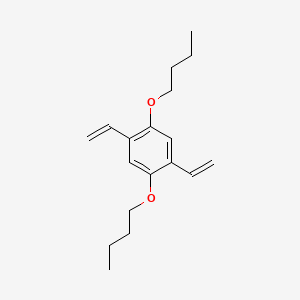

1,4-Dibutoxy-2,5-divinylbenzene

描述

1,4-Dibutoxy-2,5-divinylbenzene (C${18}$H${22}$O$2$) is a substituted benzene derivative featuring butoxy (–OC$4$H$9$) groups at the 1,4-positions and vinyl (–CH=CH$2$) groups at the 2,5-positions. Its structure allows for extended π-conjugation, which enhances nonlinear optical properties . The compound is typically synthesized via palladium-catalyzed cross-coupling reactions and is characterized by its crystalline structure, which influences its electronic behavior .

属性

CAS 编号 |

695231-55-1 |

|---|---|

分子式 |

C18H26O2 |

分子量 |

274.4 g/mol |

IUPAC 名称 |

1,4-dibutoxy-2,5-bis(ethenyl)benzene |

InChI |

InChI=1S/C18H26O2/c1-5-9-11-19-17-13-16(8-4)18(14-15(17)7-3)20-12-10-6-2/h7-8,13-14H,3-6,9-12H2,1-2H3 |

InChI 键 |

UAGIRUUKWNEBKP-UHFFFAOYSA-N |

规范 SMILES |

CCCCOC1=CC(=C(C=C1C=C)OCCCC)C=C |

产品来源 |

United States |

准备方法

合成路线及反应条件

1,4-二丁氧基-2,5-二乙烯基苯可以通过多步合成来制备。一种常见的合成方法是将1,4-二溴-2,5-二丁氧基苯与合适的乙烯化试剂在特定条件下反应。例如,反应可以在钯催化剂如PdCl2(PPh3)2和铜共催化剂如CuI存在下进行。反应混合物通常在惰性气氛(例如氩气)下回流数小时。 然后通过重结晶从合适的溶剂中纯化产物 .

工业生产方法

1,4-二丁氧基-2,5-二乙烯基苯的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,工业方法可能采用更强大的纯化技术(例如柱层析)以确保最终产品的纯度。

化学反应分析

反应类型

1,4-二丁氧基-2,5-二乙烯基苯可以进行各种化学反应,包括:

氧化: 乙烯基可以被氧化形成相应的醛或羧酸。

还原: 乙烯基可以被还原形成乙基。

取代: 丁氧基可以通过亲核取代反应被其他官能团取代。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。

还原: 常用的还原剂包括在钯催化剂(Pd/C)存在下的氢气(H2)和氢化铝锂(LiAlH4)。

取代: 常用的亲核试剂包括醇盐(RO-)和胺(RNH2)。

主要形成的产物

氧化: 形成1,4-二丁氧基-2,5-二乙烯基苯甲醛或1,4-二丁氧基-2,5-二乙烯基苯甲酸。

还原: 形成1,4-二丁氧基-2,5-二乙基苯。

取代: 形成1,4-二烷氧基-2,5-二乙烯基苯或1,4-二氨基-2,5-二乙烯基苯。

科学研究应用

1,4-二丁氧基-2,5-二乙烯基苯在科学研究中具有多种应用:

化学: 用作合成各种聚合物和有机化合物的中间体。

生物学: 可用作合成生物活性分子的结构单元。

工业: 用于生产光电器件和分子信息学材料.

作用机制

1,4-二丁氧基-2,5-二乙烯基苯的作用机制取决于其具体的应用。在化学反应中,乙烯基可以参与各种加成和取代反应,而丁氧基可以影响化合物的溶解性和反应性。其生物和医药应用中涉及的分子靶点和通路仍在研究中,可能根据具体情况而异。

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Key Compounds Compared:

1,4-Dimethoxy-2,5-divinylbenzene (C${12}$H${12}$O$_2$)

1,4-Dibutoxy-2,5-diethynylbenzene (C${18}$H${22}$O$_2$)

1,4-Dibromo-2,5-divinylbenzene (C${8}$H$6$Br$_2$)

1,4-Di-tert-butoxy-2,5-dimethoxybenzene (C${16}$H${26}$O$_4$)

Table 1: Structural and Electronic Properties

Key Findings:

- Butoxy vs. Methoxy Groups : Butoxy substituents increase solubility in organic solvents compared to methoxy, enhancing processability for thin-film applications .

- Vinyl vs. Ethynyl Groups: Ethynyl groups (C≡C) in 1,4-dibutoxy-2,5-diethynylbenzene provide linearity and rigidity, leading to distinct crystal packing (e.g., monoclinic P2$_1$/c symmetry) compared to the more flexible vinyl analogs .

- Electron-Withdrawing Effects : Bromine substituents in 1,4-dibromo-2,5-divinylbenzene reduce 2PA efficiency but increase utility in cross-coupling reactions .

Thermal and Chemical Stability

- Thermal Decomposition : this compound exhibits stability up to 200°C, whereas tert-butoxy analogs (e.g., 1,4-di-tert-butoxy-2,5-dimethoxybenzene) degrade at lower temperatures (~150°C) due to steric strain .

- Oxidative Stability : Vinyl groups are susceptible to oxidation, limiting long-term storage under ambient conditions. Ethynyl derivatives show greater resistance but require inert atmospheres for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。